生物素-PEG11-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

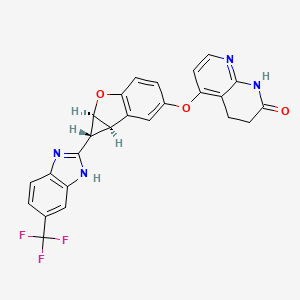

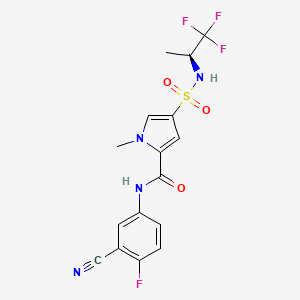

Biotin-PEG11-Amine is a biotin-labeled, PEG-based PROTAC linker . It is the longest of three amine-modified biotin compounds that contain polyethylene glycol (PEG) spacer arms . The 11-unit PEG segment is hydrophilic and confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .

Synthesis Analysis

The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the —NH2 group of the amino-biotin, forming an amide bond .Molecular Structure Analysis

The molecular weight of Biotin-PEG11-Amine is 770.97 and its molecular formula is C34H66N4O13S .Chemical Reactions Analysis

The primary amine of Biotin-PEG11-Amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . When activated with EDC, carboxylates react with amino (—NH2) groups to form amide bonds .Physical And Chemical Properties Analysis

Biotin-PEG11-Amine is a water-soluble compound . The 11-unit PEG segment in the spacer arm enhances the water solubility of biotinylated molecules .科学研究应用

细胞-微粒杂交体: 生物素-PEG11-胺用于生物细胞-合成微粒杂交体的自组装,利用生物素-亲和素相互作用。这种方法对于组织工程、先进的药物递送和生物合成装置具有重要意义 (Krishnamachari 等人,2008).

单分子识别力显微镜: 在原子力显微镜中,生物素-PEG11-胺促进了对单分子水平上受体-配体相互作用的检测,这对于生物和医学研究非常重要 (Riener 等人,2003).

量子点功能化: 生物素-PEG11-胺用于增强量子点的稳定性和生物功能,量子点用于各种生物医学应用,如成像和药物递送 (Susumu 等人,2007).

药物递送和纳米粒子工程: 它用于纳米粒子的表面改性,以实现靶向药物递送,特别是在酸性 pH 条件下,这与肿瘤靶向有关 (Mok 等人,2008).

治疗应用中的生物偶联: 生物素-PEG11-胺在治疗肽和蛋白质中氨基的选择性烷基化和酰化中发挥作用,影响它们的生物活性和治疗潜力 (Morpurgo 等人,2002).

肿瘤细胞靶向和生物成像: 该化合物用于制备多功能纳米粒子,用于控制药物释放和靶向癌症治疗,以及生物成像应用 (Yamina 等人,2018).

用于生物医学应用的纳米粒子功能化: 生物素-PEG11-胺用于纳米粒子的生物偶联,例如在植物病毒纳米粒子的功能化中,用于治疗分子的靶向递送 (Steinmetz 等人,2010).

作用机制

Target of Action

Biotin-PEG11-Amine is a biotinylation reagent that primarily targets carboxyl groups on the C-terminus of peptides and on aspartate or glutamate residues . The primary amine of this compound can be conjugated to these carboxyl groups .

Mode of Action

The primary amine of Biotin-PEG11-Amine interacts with its targets (carboxyl groups) through a process called conjugation . This interaction is facilitated by a water-soluble carbodiimide crosslinker known as EDC . EDC activates the carboxyl groups, allowing them to bind to the primary amine group of the Biotin-PEG11-Amine, resulting in the formation of an amide bond .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG11-Amine are primarily those involving proteins with carboxyl groups on their C-terminus or on aspartate or glutamate residues . The compound’s action can lead to the biotinylation of these proteins, which can have various downstream effects depending on the specific proteins and pathways involved .

Pharmacokinetics

It’s known that the compound iswater-soluble , which suggests it could have good bioavailability . The compound’s polyethylene glycol (PEG) spacer arm, which contains 11 units, is hydrophilic and enhances the water solubility of biotinylated molecules .

Result of Action

The result of Biotin-PEG11-Amine’s action is the biotinylation of target proteins . This can be used for various purposes, such as in assays or affinity purification methods involving avidin or streptavidin probes and resins .

Action Environment

The action of Biotin-PEG11-Amine can be influenced by various environmental factors. For instance, the conjugation process it facilitates occurs at a pH of 6.5 to 7.5 . Additionally, the compound is stored at -20°C, suggesting that temperature could affect its stability .

未来方向

Biotin-PEG11-Amine has potential applications in the field of protein labeling and crosslinking . Its ability to enhance the water solubility of biotinylated molecules and to minimize steric hindrance for the biotin binding-function due to its long reach makes it a promising tool for future research .

生化分析

Biochemical Properties

Biotin-PEG11-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-PEG11-Amine, as a part of PROTAC, interacts with these proteins and enzymes, facilitating the degradation of target proteins .

Cellular Effects

The effects of Biotin-PEG11-Amine on cells are primarily through its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Biotin-PEG11-Amine exerts its effects at the molecular level through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary amine of Biotin-PEG11-Amine can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC, a water-soluble carbodiimide crosslinker .

Temporal Effects in Laboratory Settings

Given its role in PROTACs, it is likely that its effects may vary based on the stability and degradation of the PROTACs it helps form .

Metabolic Pathways

Given its role in PROTACs, it is likely to interact with enzymes or cofactors involved in protein degradation .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHAOSBFNWGAC-PHDGFQFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

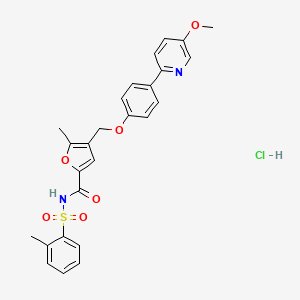

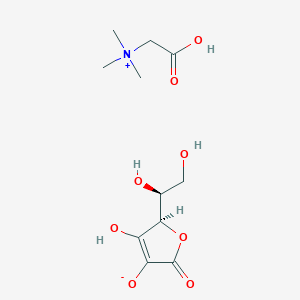

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

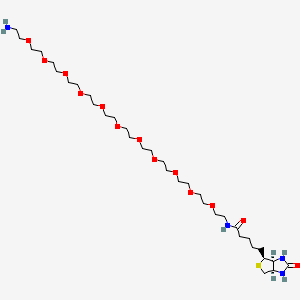

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

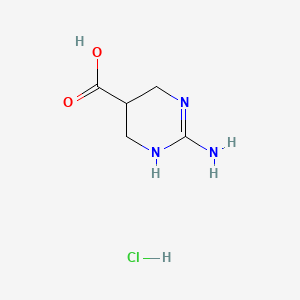

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)